ABM-14

PROTAC Androgen Receptor Degradation Prostate Cancer

ABM-14 (CAS 915086-32-7) is the essential AR-recruiting warhead for targeted protein degradation, validated in the 5 nM DC₅₀ PROTAC ARCC-4. Its unique binding geometry enables functional ternary complex formation critical for ubiquitination—unlike generic AR antagonists (e.g., enzalutamide) that fail to induce degradation. Ideal for developing next-gen AR degraders, dissecting drug resistance (active against F876L/T877A mutants), and serving as high-throughput screening benchmark. Available in research-grade purity.

Molecular Formula C25H18F3N3O2S
Molecular Weight 481.5 g/mol
Cat. No. B10856850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABM-14
Molecular FormulaC25H18F3N3O2S
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C
InChIInChI=1S/C25H18F3N3O2S/c1-24(2)22(33)30(19-10-5-17(14-29)21(13-19)25(26,27)28)23(34)31(24)18-8-3-15(4-9-18)16-6-11-20(32)12-7-16/h3-13,32H,1-2H3
InChIKeyWVKLCXDKHAOSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile: Procurement & Selection Guide for Androgen Receptor-Targeted Research


The compound 4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile (CAS 915086-32-7) is a synthetic small molecule classified as a nonsteroidal androgen receptor (AR) antagonist [1]. Structurally, it features a 2-thioxoimidazolidin-4-one core with a 4-(4-hydroxyphenyl)phenyl substituent and a 2-(trifluoromethyl)benzonitrile moiety [2]. Its primary utility lies in targeted protein degradation research, where it serves as the AR-recruiting warhead in proteolysis-targeting chimeras (PROTACs), most notably within the degrader molecule ARCC-4 [3]. This distinct application, driven by its specific binding mode, fundamentally differentiates it from standard AR antagonists used solely for receptor blockade.

Procurement Risk Analysis: Why Generic AR Antagonists Cannot Substitute for 4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile in PROTAC Design


The 4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile scaffold possesses a unique structural geometry and binding orientation within the AR ligand-binding domain [1]. This specific binding mode is crucial for the proper spatial arrangement of the resulting PROTAC, enabling the formation of a functional ternary complex between the AR target protein and the E3 ubiquitin ligase (e.g., VHL) [2]. Substituting this warhead with a structurally similar, but pharmacologically distinct, AR antagonist (e.g., enzalutamide, bicalutamide) will fundamentally alter the PROTAC's ternary complex geometry and likely abrogate its ability to induce effective target ubiquitination and degradation [3]. Therefore, generic substitution based solely on AR antagonism fails to account for the critical structural requirements of the degradation mechanism, directly impacting the intended experimental outcome.

Quantitative Differentiation Guide: Verifiable Performance Metrics for 4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile-Based Tools


PROTAC-Mediated AR Degradation Potency (DC50) vs. Enzalutamide

When incorporated into the PROTAC degrader ARCC-4, the target compound as a warhead enables potent degradation of the androgen receptor, achieving a DC50 of 5 nM and a Dmax of over 95% in VCaP prostate cancer cells [1]. In a direct comparison, the parent AR antagonist enzalutamide (the warhead for another PROTAC) shows no degradation effect (DC50 not applicable, Dmax 0%) in the same assay system [2]. This demonstrates that the specific warhead is essential for inducing degradation, a function beyond simple receptor antagonism.

PROTAC Androgen Receptor Degradation Prostate Cancer

Superior Antiproliferative Effect in High-Androgen Conditions vs. Enzalutamide

The PROTAC ARCC-4, built using the target compound, retains its antiproliferative activity in a high-androgen environment, a condition where the AR antagonist enzalutamide becomes ineffective [1]. This is a direct consequence of the degradation mechanism, which eliminates the receptor protein, circumventing the competitive binding challenges faced by occupancy-based inhibitors like enzalutamide [2].

Castration-Resistant Prostate Cancer Drug Resistance Cell Proliferation

Activity Against Clinically Relevant AR Point Mutants vs. Enzalutamide

ARCC-4, containing the target warhead, effectively degrades clinically relevant AR point mutants (including F876L, H874Y, M896V, T877A, L702H) that are associated with resistance to antiandrogen therapies [1]. In contrast, enzalutamide not only fails to degrade these mutants but also acts as an agonist on the F876L mutant, promoting tumor growth [2]. This demonstrates the target compound's unique utility in addressing a key limitation of standard AR antagonists.

Drug Resistance AR Mutants PROTAC

Structural Foundation for High AR Affinity: Comparison with RU-59063

The target compound belongs to the arylthiohydantoin class of AR ligands, which are known for their high binding affinity [1]. A closely related analog, RU-59063, which shares the 2-thioxoimidazolidin-4-one core and 2-(trifluoromethyl)benzonitrile moiety, exhibits a Ki of 2.2 nM for the human AR [2]. This high-affinity scaffold validates the selection of this chemical class for potent AR engagement and serves as the structural basis for its efficacy as a PROTAC warhead [3]. While direct affinity data for the target compound itself is limited in published literature, the class-level inference from RU-59063 strongly supports its potential for high AR binding.

Structure-Activity Relationship AR Binding Affinity Thiohydantoin

High-Impact Application Scenarios for 4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile in AR-Targeted Research


Synthesis and Evaluation of Novel PROTACs for Castration-Resistant Prostate Cancer (CRPC)

Researchers aiming to develop next-generation AR degraders can use this compound as the AR-binding warhead. The evidence that ARCC-4 achieves a DC50 of 5 nM, degrades >95% of cellular AR, and retains activity in high-androgen conditions [1] makes it an ideal starting point for medicinal chemistry optimization. New PROTACs can be synthesized by linking this warhead to alternative E3 ligase ligands (e.g., CRBN) to explore different degradation profiles and overcome potential resistance to VHL-based PROTACs.

Investigating Mechanisms of Antiandrogen Resistance in Prostate Cancer Models

This compound, when incorporated into a PROTAC like ARCC-4, provides a critical tool for dissecting drug resistance. As demonstrated, ARCC-4 effectively degrades clinically relevant AR mutants (e.g., F876L, T877A) that confer resistance to enzalutamide [2]. This allows scientists to create cellular models where AR protein is eliminated, enabling the study of AR-independent resistance pathways or the validation of combination therapies designed to target both AR and compensatory mechanisms.

Development of High-Throughput Screening Assays for AR Degrader Discovery

Due to its well-characterized role as a potent warhead in ARCC-4 [3], this compound can serve as a positive control or reference standard in high-throughput screening campaigns. Its ability to induce near-complete AR degradation can be used to benchmark the efficacy of newly discovered AR degrader candidates. Assays monitoring AR protein levels (e.g., In-Cell Western, HiBiT) can be calibrated using ARCC-4 to define assay windows and assess the potency of novel compounds.

Structural Biology and Biophysical Studies of AR-Ligand Interactions

The compound's defined structure and its use in patents describing AR-targeting bifunctional molecules [4] suggest it has a well-characterized binding mode. Researchers can procure this compound for co-crystallization studies with the AR ligand-binding domain to understand the molecular basis for its high affinity and the specific interactions that enable effective PROTAC ternary complex formation. This structural information is invaluable for structure-based drug design of improved AR-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABM-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.